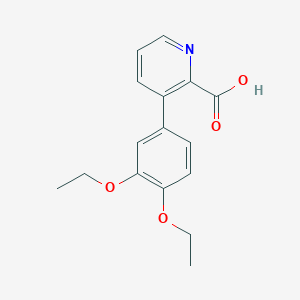![molecular formula C13H13BrN4O3 B6635236 9-(3-Bromopyridine-2-carbonyl)-1,3,9-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6635236.png)
9-(3-Bromopyridine-2-carbonyl)-1,3,9-triazaspiro[4.5]decane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(3-Bromopyridine-2-carbonyl)-1,3,9-triazaspiro[4.5]decane-2,4-dione, also known as BRD-7929, is a small molecule compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound has been found to have unique properties that make it a promising candidate for further research.
作用机制
The exact mechanism of action of 9-(3-Bromopyridine-2-carbonyl)-1,3,9-triazaspiro[4.5]decane-2,4-dione is not yet fully understood. However, it has been suggested that it may work by inhibiting certain enzymes or proteins that are involved in the growth and proliferation of cancer cells or bacteria.
Biochemical and physiological effects:
9-(3-Bromopyridine-2-carbonyl)-1,3,9-triazaspiro[4.5]decane-2,4-dione has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth and proliferation of certain bacterial strains. Additionally, it has been shown to have anti-inflammatory properties.
实验室实验的优点和局限性
One of the main advantages of 9-(3-Bromopyridine-2-carbonyl)-1,3,9-triazaspiro[4.5]decane-2,4-dione is its potential as a lead compound for the development of new drugs. Its unique properties make it a promising candidate for further research. However, there are also some limitations to its use in lab experiments. For example, its synthesis can be complex and time-consuming, making it difficult to produce large quantities of the compound.
未来方向
There are several potential future directions for research on 9-(3-Bromopyridine-2-carbonyl)-1,3,9-triazaspiro[4.5]decane-2,4-dione. One possibility is to further investigate its potential as an anticancer agent. This could involve testing its activity against a wider range of cancer cell lines, as well as investigating its mechanism of action in more detail. Another potential direction is to explore its potential as an antibacterial agent. This could involve testing its activity against a wider range of bacterial strains, as well as investigating its mechanism of action in more detail. Additionally, it may be possible to modify the compound to improve its properties, such as its solubility or bioavailability.
合成方法
9-(3-Bromopyridine-2-carbonyl)-1,3,9-triazaspiro[4.5]decane-2,4-dione can be synthesized through a multistep process that involves the reaction of various chemical compounds. The first step involves the reaction of 2,4-dioxopentanoic acid with 3-bromopyridine-2-carbonyl chloride to form an intermediate compound. This intermediate is then reacted with 1,3,9-triaza-spiro[4.5]decane-2,4-dione to form the final product, 9-(3-Bromopyridine-2-carbonyl)-1,3,9-triazaspiro[4.5]decane-2,4-dione.
科学研究应用
9-(3-Bromopyridine-2-carbonyl)-1,3,9-triazaspiro[4.5]decane-2,4-dione has been found to have potential applications in drug discovery and development. It has been shown to have activity against certain types of cancer cells, making it a promising candidate for the development of anticancer drugs. Additionally, it has been found to have activity against certain bacterial strains, indicating its potential as an antibacterial agent.
属性
IUPAC Name |
9-(3-bromopyridine-2-carbonyl)-1,3,9-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN4O3/c14-8-3-1-5-15-9(8)10(19)18-6-2-4-13(7-18)11(20)16-12(21)17-13/h1,3,5H,2,4,6-7H2,(H2,16,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAFGYGHHPACSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)C(=O)C3=C(C=CC=N3)Br)C(=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3-Bromopyridine-2-carbonyl)-1,3,9-triazaspiro[4.5]decane-2,4-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-[(2-Thiophen-3-ylacetyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635159.png)
![1-[2-[(4-Chloro-1-ethylpyrrole-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635167.png)
![1-[2-[(5-Ethylthiophene-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635174.png)
![1-[2-[(3-Ethylthiophene-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635181.png)

![3-[(3-Bromopyridine-2-carbonyl)-ethylamino]propanoic acid](/img/structure/B6635197.png)

![2-[1-[(3-Bromopyridine-2-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B6635207.png)




![6-Methyl-2-[(1-methylcyclopentyl)methylamino]pyrimidine-4-carbonitrile](/img/structure/B6635256.png)